molecular formula C7H8F3N3 B2376980 N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine CAS No. 1643139-91-6

N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine

Cat. No.: B2376980
CAS No.: 1643139-91-6
M. Wt: 191.157
InChI Key: ZHRWOPMANBDMSZ-UHFFFAOYSA-N
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Description

N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine is a chemical compound with the molecular formula C7H8F3N3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine involves several steps. One common method includes the reaction of 3,4-diaminopyridine with methylating agents and trifluoromethylating agents under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .

Scientific Research Applications

N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine oxide
  • This compound hydride
  • 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde

Uniqueness

This compound is unique due to its specific trifluoromethyl and methyl substitutions on the pyridine ring, which confer distinct chemical properties and reactivity. These unique features make it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

3-N-methyl-6-(trifluoromethyl)pyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-12-5-3-13-6(2-4(5)11)7(8,9)10/h2-3,12H,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRWOPMANBDMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN=C(C=C1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643139-91-6
Record name 3-N-methyl-6-(trifluoromethyl)pyridine-3,4-diamine
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